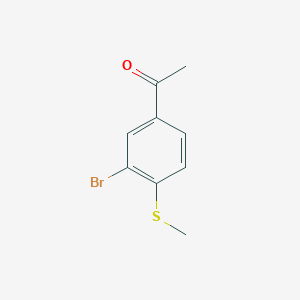

1-(3-Bromo-4-(methylthio)phenyl)ethanone

Description

Structural Significance and Chemical Space of Aryl Ketones and Thioethers

Aryl ketones are a ubiquitous structural motif present in a vast array of pharmaceuticals and natural products. Their carbonyl group serves as a versatile handle for a multitude of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The development of methods for the homologation of aryl ketones, for instance, allows for the synthesis of long-chain ketones and aldehydes, which are important components of bioactive compounds. nih.gov

Thioethers, particularly aryl thioethers, are also of significant importance in medicinal and materials chemistry. The thioether linkage can be found in various drug molecules and often contributes to their biological activity. The synthesis of thioethers is a common operation in the pharmaceutical industry, with methods ranging from classical nucleophilic substitutions to modern metal-catalyzed cross-coupling reactions. bldpharm.com The presence of a thioether group can also be a precursor to other functionalities, such as sulfoxides and sulfones, further expanding the chemical space accessible from a single scaffold.

Overview of Halogenated Organic Compounds in Synthetic and Medicinal Chemistry

Halogenated organic compounds are indispensable tools in both synthetic and medicinal chemistry. The introduction of halogen atoms, such as bromine, into a molecule can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov Halogenation is a key strategy in lead optimization during drug discovery, as halogens can participate in halogen bonding, a non-covalent interaction that can enhance the potency and selectivity of a drug candidate. chemscene.com

From a synthetic perspective, the carbon-halogen bond is a versatile functional group that can be readily transformed through various reactions, most notably metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of complex molecules, providing a powerful tool for the rapid generation of molecular diversity. researchgate.net

Current Research Landscape of Halogenated Thioether-Containing Aromatic Ketones

The research landscape for aromatic ketones containing both a halogen and a thioether moiety is characterized by a focus on related, but not identical, structural classes. For instance, significant research has been dedicated to the synthesis of α-haloketones and γ-halogenated ketones, which are valuable precursors for a variety of heterocyclic compounds and biologically active molecules. researchgate.net These synthetic efforts often focus on the direct halogenation of ketone substrates or the oxidative ring-opening of cyclic alcohols.

While these studies provide valuable insights into the synthesis of halogenated ketones, there is a noticeable lack of a concentrated research focus specifically on aromatic ketones that also bear a thioether functionality. Research on thiophene-based ketones, which are sulfur-containing aromatic heterocycles, has explored the effects of halogen substituents on their chemical and electronic properties, but this represents a different structural class from the phenyl-based thioethers discussed here. chemscene.com The synthesis of aryl thioethers is well-established, as is the chemistry of halogenated aromatics; however, the synergistic interplay of these functionalities within a single aromatic ketone framework remains a relatively underexplored area.

Research Gaps and Future Directions for 1-(3-Bromo-4-(methylthio)phenyl)ethanone

A detailed survey of the scientific literature reveals a significant research gap concerning the specific compound this compound. While this compound is commercially available from several chemical suppliers, there is a conspicuous absence of published research detailing its synthesis, reactivity, or potential applications. This lack of data suggests that this compound is a largely untapped resource for chemical innovation.

The presence of three distinct functional handles—the bromo, methylthio, and ethanone (B97240) groups—on the aromatic ring makes this compound a highly attractive building block for organic synthesis. The bromine atom can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The methylthio group could be oxidized to the corresponding sulfoxide (B87167) or sulfone, which are important pharmacophores in their own right. The ketone functionality offers a plethora of derivatization possibilities, including conversion to alcohols, amines, or more complex heterocyclic systems.

Future research should focus on systematically exploring the reactivity of this compound. This could involve investigating its utility in the synthesis of novel heterocyclic scaffolds, its potential as a precursor for new pharmaceutical agents, or its application in the development of functional materials. Given the established importance of each of its constituent functional groups, it is highly probable that this compound will prove to be a valuable and versatile tool for the synthetic chemist.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉BrOS | |

| Molecular Weight | 245.14 g/mol | |

| IUPAC Name | 1-(3-bromo-4-methylsulfanylphenyl)ethanone | |

| SMILES | CC(=O)C1=CC(=C(C=C1)SC)Br | |

| InChIKey | CBTKWQDQVWVZQK-UHFFFAOYSA-N |

Properties

IUPAC Name |

1-(3-bromo-4-methylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrOS/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTKWQDQVWVZQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)SC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401273696 | |

| Record name | 1-[3-Bromo-4-(methylthio)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79324-78-0 | |

| Record name | 1-[3-Bromo-4-(methylthio)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79324-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Bromo-4-(methylthio)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 3 Bromo 4 Methylthio Phenyl Ethanone and Its Structural Analogues

De Novo Synthesis of the Core Phenylketone Scaffold

The initial and most fundamental approach involves the construction of the 4-(methylthio)phenyl ethanone (B97240) (4-methylthioacetophenone) core, which serves as the direct precursor for subsequent bromination. This is most commonly achieved via electrophilic acylation of thioanisole (B89551).

Friedel-Crafts Acylation Approaches for Aryl Ethanone Formation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and is widely employed for the synthesis of aryl ketones. tamu.edu The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. khanacademy.org For the synthesis of 4-(methylthio)acetophenone, thioanisole is the logical starting arene.

The traditional and industrially common method involves the reaction of thioanisole with acetyl chloride or acetic anhydride, catalyzed by a stoichiometric amount of aluminum chloride (AlCl₃). ias.ac.in The Lewis acid activates the acylating agent by forming a highly electrophilic acylium ion (CH₃CO⁺), which is then attacked by the electron-rich thioanisole ring. zenodo.org The methylthio group (-SCH₃) is a moderately activating, ortho, para-director, leading to high regioselectivity for the incoming acyl group at the sterically more accessible para-position, yielding the desired 4-(methylthio)acetophenone. researchgate.net

Despite its efficacy, this process generates significant acidic waste, and the catalyst is consumed in the reaction, presenting environmental and workup challenges. ias.ac.in

Alternative Aromatic Acylation Protocols

To address the limitations of traditional Friedel-Crafts chemistry, significant research has focused on developing more sustainable and efficient acylation protocols. These "greener" methodologies often employ reusable solid acid catalysts or milder Lewis acids that can be used in catalytic amounts.

For the acylation of thioanisole, heterogeneous catalysts such as cation-exchange resins (e.g., Amberlyst-15) and clays (B1170129) supporting heteropoly acids have proven effective. ias.ac.inresearchgate.net These solid acids can be easily separated from the reaction mixture and potentially reused, simplifying the purification process and reducing waste. ias.ac.in Studies have shown that Amberlyst-15, in particular, can effectively catalyze the acylation of thioanisole with acetic anhydride, demonstrating the viability of this green alternative. researchgate.net

The following table summarizes and compares different catalytic systems for the Friedel-Crafts acylation of thioanisole.

| Catalyst | Acylating Agent | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Ethylene Chloride | High reactivity, well-established | researchgate.net |

| Amberlyst-15 | Acetic Anhydride | None (Neat) | Heterogeneous, reusable, "green" process | ias.ac.inresearchgate.net |

| Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay | Acetic Anhydride | None (Neat) | Heterogeneous, solid acid catalyst | ias.ac.in |

Introduction of the Bromine Moiety: Regioselective Halogenation Strategies

With the 4-(methylthio)acetophenone scaffold in hand, the next critical step is the regioselective introduction of a bromine atom at the C3 position of the aromatic ring.

Direct Bromination of Substituted Ethanones

The direct electrophilic aromatic substitution (bromination) of 4-(methylthio)acetophenone is a primary route to the target compound. The regiochemical outcome of this reaction is governed by the directing effects of the two existing substituents: the methylthio group (-SCH₃) and the acetyl group (-COCH₃).

The methylthio group is an activating ortho, para-director, while the acetyl group is a deactivating meta-director. In the precursor, the position para to the methylthio group is already occupied by the acetyl group. Therefore, the activating influence of the methylthio group directs bromination to the two ortho positions (C3 and C5). Concurrently, the deactivating acetyl group directs incoming electrophiles to the meta positions, which are the very same C3 and C5 positions. This convergence of directing effects strongly favors the formation of the 3-bromo isomer.

A significant challenge in this reaction is preventing bromination at the α-carbon of the acetyl group (the phenacyl position), which is prone to enolization and subsequent reaction with bromine, particularly under acidic conditions. zenodo.org However, specific methods have been developed to favor aromatic bromination over α-bromination. One effective strategy involves complexing the ketone with a strong Lewis acid, such as aluminum chloride. This complexation deactivates the ring sufficiently to prevent polybromination while also directing the halogenation to the meta position of the complexed carbonyl, thus yielding the desired 3-bromo product. orgsyn.org Another patented method utilizes redox systems, such as a bromate (B103136) and a bromide in an acidic medium, to generate Br⁺ in situ, which has been shown to achieve high regioselectivity for the aromatic ring over the side chain in acetophenone (B1666503) derivatives. google.com

Precursor-Based Bromination Methodologies

An alternative to direct bromination is a multi-step approach where the bromine is introduced onto a precursor molecule before the ethanone moiety is installed. A viable pathway involves the initial bromination of thioanisole. The directing effects of the methylthio group would lead to a mixture of ortho- and para-bromothioanisole.

A more controlled approach would be to start from a precursor where the desired substitution pattern is already established, such as 3-bromoaniline. Through a diazotization reaction followed by treatment with a sulfur-containing nucleophile, 3-bromothioanisole (B20505) can be synthesized. exsyncorp.com With 3-bromothioanisole as the substrate, a subsequent Friedel-Crafts acylation can be performed. The regioselectivity of this step is crucial. The methylthio group is activating and ortho, para-directing, while the bromine atom is deactivating but also ortho, para-directing. The strong activating nature of the methylthio group would predominantly direct the incoming acetyl group to its para position (C4), which is vacant and sterically favored, leading to the formation of 1-(3-bromo-4-(methylthio)phenyl)ethanone.

Elaboration of the Methylthio Group

A third major strategy involves forming the methylthio group as the final key step on a pre-brominated phenylketone scaffold. This approach typically begins with a precursor such as 3'-Bromo-4'-hydroxyacetophenone. This intermediate can be synthesized from 4-hydroxyacetophenone via direct bromination.

The conversion of the hydroxyl group to a methylthio group can be accomplished through several methods. A common laboratory sequence involves O-methylation of the phenol, followed by cleavage of the resulting methoxy (B1213986) group with a strong acid like HBr to yield the bromide, which can then be displaced by a thiolate. A more direct route is the nucleophilic aromatic substitution (SₙAr) on an activated aryl halide. For instance, starting with 1-(3-bromo-4-fluorophenyl)ethanone, the fluorine atom can be displaced by sodium thiomethoxide (NaSMe). The reaction is facilitated by the strongly electron-withdrawing acetyl group situated para to the leaving group (fluorine), which stabilizes the negative charge in the Meisenheimer intermediate, a key step in the SₙAr mechanism.

The following table outlines the potential precursors for this synthetic strategy.

| Precursor Compound | Proposed Transformation | Key Reaction Type | Reference |

|---|---|---|---|

| 3'-Bromo-4'-hydroxyacetophenone | Conversion of -OH to -SCH₃ | Multi-step functional group interconversion | glpbio.com |

| 1-(3-Bromo-4-fluorophenyl)ethanone | Displacement of -F with -SCH₃ | Nucleophilic Aromatic Substitution (SₙAr) | N/A |

Thiolation and Subsequent Methylation Approaches

A plausible and widely utilized strategy for the synthesis of aryl methyl sulfides, such as the target compound, involves the introduction of a sulfur-containing group, which is subsequently methylated. While a direct thiolation of a pre-brominated and acetylated phenyl ring is a possible route, a more common approach in organic synthesis is to introduce the methylthio group prior to other functionalizations.

One of the primary methods for creating the aryl-sulfur bond is through the reaction of an aryl halide with a source of a methylthio group. This can be achieved through various catalytic systems. For instance, the copper(I)-mediated methylthiolation of haloarenes using dimethyl sulfoxide (B87167) (DMSO) as the methylthio source presents a convenient method for the synthesis of aryl methyl sulfides. This approach is advantageous due to the low cost and low toxicity of DMSO.

Another approach involves the use of (methylthio)trimethylsilane as a methylthiolation reagent. This method has been shown to be effective for the synthesis of various aryl methyl sulfide (B99878) derivatives in high yields through the treatment of nitroarenes with (methylthio)trimethylsilane and cesium carbonate in DMSO.

A general representation of the synthesis of an aryl methyl sulfide from an aryl halide is depicted in the following reaction scheme:

Ar-X + CH₃S-Source → Ar-SCH₃

Where:

Ar-X represents an aryl halide (e.g., aryl bromide, aryl iodide).

CH₃S-Source can be a variety of reagents, including dimethyl disulfide (CH₃SSCH₃) or a methylthiolate salt (e.g., sodium thiomethoxide, NaSCH₃).

Once the methylthio group is in place, subsequent functionalization of the aromatic ring can be carried out. For the synthesis of this compound, this would involve the bromination of 4-(methylthio)acetophenone. The methylthio group is an ortho-, para-directing group, and therefore, the bromination of 4-(methylthio)acetophenone would be expected to yield the desired 3-bromo isomer, along with other potential isomers. The reaction conditions, such as the choice of brominating agent and solvent, would be crucial in controlling the regioselectivity of the bromination.

Alternative Sulfur Introduction Methods

Alternative strategies for the introduction of the sulfur moiety focus on different starting materials and reaction pathways. One such approach is the Friedel-Crafts acylation of an appropriately substituted benzene (B151609) derivative. sigmaaldrich.comkhanacademy.orgchemguide.co.uklibretexts.org For instance, the direct acylation of 2-bromo-5-(methylthio)toluene is a potential route, although the regioselectivity of the acylation would need to be carefully controlled.

A more common and industrially relevant approach is the Friedel-Crafts acylation of thioanisole (methyl phenyl sulfide) with an acylating agent like acetyl chloride or acetic anhydride to produce 4-(methylthio)acetophenone. chemicalbook.comresearchgate.net This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. chemicalbook.comresearchgate.net The resulting 4-(methylthio)acetophenone can then be brominated to yield the final product. The conditions for the Friedel-Crafts acylation, including the choice of catalyst and solvent, can significantly impact the yield and purity of the product. researchgate.net

The bromination of acetophenone derivatives can be achieved using various brominating agents, such as elemental bromine in a suitable solvent like methanol (B129727) or acetic acid. google.comzenodo.org The presence of an activating group like the methylthio group at the para position will direct the incoming bromo group to the ortho position (position 3).

Below is a table summarizing the key reactions in these alternative synthetic approaches:

| Reaction | Starting Materials | Reagents and Conditions | Product |

| Friedel-Crafts Acylation | Thioanisole, Acetyl Chloride | Lewis Acid Catalyst (e.g., AlCl₃) | 4-(methylthio)acetophenone |

| Bromination | 4-(methylthio)acetophenone | Brominating Agent (e.g., Br₂), Solvent | This compound |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies not only on the chemical transformations but also on the effective purification and isolation of the intermediates and the final product. The choice of purification method depends on the physical properties of the compounds (e.g., solid or liquid, melting point, solubility) and the nature of the impurities present.

Recrystallization and Chromatography

Recrystallization is a primary technique for the purification of solid organic compounds. miamioh.edu The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. miamioh.edu An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. miamioh.edurochester.edu Upon cooling, the pure compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor. miamioh.edu

For the purification of this compound and its solid intermediates, a variety of solvents could be employed. Common recrystallization solvents for aromatic compounds include ethanol, methanol, toluene, hexane (B92381), and ethyl acetate (B1210297), or mixtures thereof. rochester.edureddit.comyoutube.com The selection of the appropriate solvent or solvent system is often determined empirically. For brominated aromatic compounds, solvents such as toluene, dichloromethane, and chloroform (B151607) have been used. google.com

Chromatography is a powerful technique for the separation and purification of compounds from a mixture. uvic.canjit.edu For the purification of synthetic intermediates and the final product in the synthesis of this compound, both thin-layer chromatography (TLC) and column chromatography are valuable tools.

Thin-Layer Chromatography (TLC) is primarily used for the rapid qualitative analysis of a reaction mixture to monitor its progress and to determine the optimal solvent system for column chromatography. studyraid.comlibretexts.org For substituted acetophenones, a common stationary phase is silica (B1680970) gel, and the mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. studyraid.comrsc.orgresearchgate.net

Column Chromatography is a preparative technique used to separate and isolate larger quantities of compounds. uvic.ca The mixture is applied to the top of a column packed with a stationary phase (e.g., silica gel or alumina), and a solvent or a mixture of solvents (the mobile phase) is passed through the column. uvic.cacup.edu.cn The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, thus allowing for their separation. uvic.ca The choice of the stationary and mobile phases is critical for achieving good separation. For aromatic ketones, silica gel is a common stationary phase, and mixtures of hexane and ethyl acetate are often used as the eluent. cup.edu.cn

The following table provides a general overview of the application of these purification techniques:

| Technique | Application | Key Parameters | Typical Solvents/Materials |

| Recrystallization | Purification of solid final product and intermediates | Solvent selection, cooling rate | Ethanol, Methanol, Hexane/Ethyl Acetate, Toluene rochester.edureddit.comyoutube.com |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment | Stationary phase, mobile phase composition | Silica gel plates, Hexane/Ethyl Acetate mixtures studyraid.comrsc.orgresearchgate.net |

| Column Chromatography | Isolation and purification of intermediates and final product | Stationary phase, mobile phase gradient | Silica gel, Alumina, Hexane/Ethyl Acetate gradients uvic.cacup.edu.cn |

Spectroscopic and Crystallographic Data for this compound Remains Elusive

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published spectroscopic and crystallographic data for the compound This compound . Despite targeted inquiries for nuclear magnetic resonance (NMR) and vibrational spectroscopy data, specific experimental results for this particular molecule could not be located.

The requested detailed analysis, including one-dimensional and two-dimensional NMR, multinuclear NMR, Fourier Transform Infrared (FT-IR), and Raman spectroscopy, cannot be provided at this time due to the absence of available research findings for this specific chemical entity.

While information exists for structurally related compounds, such as isomers like 2-bromo-1-(4-(methylthio)phenyl)ethanone or analogues like 1-(3-bromo-4-methylphenyl)ethanone, the strict focus of this article on This compound precludes the use of such data. Scientific accuracy demands that only data explicitly corresponding to the subject compound be presented.

Further research and experimental characterization are required to elucidate the spectroscopic properties of This compound . Until such studies are published, a detailed analysis as outlined in the initial request cannot be compiled.

Advanced Spectroscopic and Crystallographic Characterization of 1 3 Bromo 4 Methylthio Phenyl Ethanone

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision.

For the compound 1-(3-Bromo-4-(methylthio)phenyl)ethanone, with the chemical formula C₉H₉BrOS, the theoretical exact mass can be calculated. This calculation is based on the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O, and ³²S).

While no experimental HRMS data has been found in the reviewed literature, the calculated accurate mass provides a crucial benchmark for the identification of this compound in future studies.

Table 1: Theoretical Accurate Mass Data for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (Da) |

| C₉H₉BrOS | [M+H]⁺ | 244.9654 |

| C₉H₉BrOS | [M+Na]⁺ | 266.9473 |

| C₉H₉BrOS | [M+K]⁺ | 282.9212 |

Note: The values presented are calculated theoretical masses and await experimental verification.

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Analysis

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. Consequently, the following subsections are discussed in a theoretical context, outlining the type of information that would be obtained from such an analysis.

Molecular Conformation and Geometry in the Crystal Lattice

Without experimental SC-XRD data, the precise molecular conformation and geometry of this compound in the solid state remain undetermined. A crystal structure would reveal the dihedral angles between the phenyl ring and the acetyl and methylthio groups, providing insight into the molecule's preferred spatial orientation. Key geometric parameters such as the C-Br, C-S, C=O, and C-C bond lengths and the various bond angles would also be accurately determined.

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal, known as the supramolecular assembly, is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions would be anticipated.

The definitive nature and hierarchy of these interactions can only be established through experimental single-crystal X-ray diffraction analysis.

Theoretical and Computational Investigations of 1 3 Bromo 4 Methylthio Phenyl Ethanone

Density Functional Theory (DFT) Based Electronic Structure Calculations

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is used to determine the electronic properties of molecules, providing a basis for understanding their structure, reactivity, and spectroscopic signatures. Calculations are often performed using specific functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), paired with a basis set like 6-311++G(d,p), which provides a flexible description of the electron distribution. researchgate.netnih.gov

The first step in most computational studies is geometry optimization. This process systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest potential energy, which corresponds to the most stable three-dimensional structure. For 1-(3-Bromo-4-(methylthio)phenyl)ethanone, this involves determining the precise bond lengths, bond angles, and dihedral angles of its ground state.

The presence of rotatable single bonds, such as the bond connecting the acetyl group to the phenyl ring and the bonds within the methylthio group, gives rise to different possible conformations. A thorough investigation involves mapping the conformational landscape to identify not only the global minimum energy structure but also other low-energy local minima. This analysis is crucial as the molecular conformation can significantly influence its physical and chemical properties. The optimized geometry provides the foundation for all subsequent property calculations, such as vibrational frequencies and electronic properties.

| Parameter | Atom Pair/Triplet/Quartet | Theoretical Value |

| Bond Length (Å) | C(ar)-C(ar) | ~1.39 Å |

| C(ar)-Br | ~1.90 Å | |

| C(ar)-S | ~1.77 Å | |

| S-C(methyl) | ~1.81 Å | |

| C(ar)-C(acetyl) | ~1.49 Å | |

| C=O | ~1.22 Å | |

| Bond Angle (°) | C(ar)-C(ar)-Br | ~120° |

| C(ar)-S-C(methyl) | ~100° | |

| C(ar)-C(acetyl)=O | ~120° | |

| Dihedral Angle (°) | C(ar)-C(ar)-C(acetyl)=O | ~0° or 180° (planar) |

| Note: These are representative theoretical values for similar structures. Actual values would be determined via specific DFT calculations. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. nih.govimist.ma

For this compound, the HOMO is expected to be localized primarily on the electron-rich methylthiophenyl ring, which can donate electron density. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing acetyl group and the aromatic ring. From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. imist.maresearchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = μ² / (2η) (where μ is the electronic chemical potential)

| Quantum Chemical Parameter | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | - | -6.85 |

| LUMO Energy | ELUMO | - | -2.15 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Ionization Potential | I | -EHOMO | 6.85 |

| Electron Affinity | A | -ELUMO | 2.15 |

| Electronegativity | χ | (I+A)/2 | 4.50 |

| Chemical Hardness | η | (I-A)/2 | 2.35 |

| Electrophilicity Index | ω | μ²/2η | 4.31 |

| Note: Values are hypothetical, based on typical ranges for similar aromatic ketones, and would be precisely determined by DFT calculations. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. mdpi.com The MEP surface is colored based on the local electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.govmdpi.com Green and yellow areas represent intermediate potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons and its high electronegativity. This identifies it as the primary site for electrophilic interactions. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl groups. The bromine atom and the aromatic ring would display a more complex potential distribution, influenced by the interplay of inductive and resonance effects of the various substituents.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and confirms molecular structures.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. cardiff.ac.uk The calculation determines the frequencies of the normal modes of vibration. Due to approximations in the theoretical model, calculated frequencies are often systematically higher than experimental values and are typically corrected using a scaling factor. researchgate.net

Beyond frequencies, the calculations also predict the IR intensities and Raman activities for each vibrational mode, allowing for the simulation of the entire spectra. nih.govnih.gov This is particularly useful for assigning specific absorption bands or scattering peaks in experimental spectra to particular molecular motions. For this compound, key predicted vibrations would include the strong C=O stretching frequency, aromatic C-H stretches, C-S stretching, and C-Br stretching modes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |

| Aromatic C-H Stretch | 3100-3000 | Medium | High |

| Methyl C-H Stretch | 2980-2900 | Medium | Medium |

| Carbonyl (C=O) Stretch | ~1685 | Very High | Medium |

| Aromatic C=C Stretch | 1600-1450 | High | High |

| C-S Stretch | 750-650 | Medium | High |

| C-Br Stretch | 650-550 | High | Medium |

| Note: Frequencies are representative and would be refined by specific calculations. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. modgraph.co.ukresearchgate.net

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard compound, usually Tetramethylsilane (TMS), to yield the chemical shifts (δ) in parts per million (ppm). modgraph.co.uk Comparing the predicted chemical shifts with experimental data provides a powerful method for validating the proposed structure and assigning the resonances in complex spectra.

| Atom Position (See Structure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl H (ortho to acetyl) | ~7.8 | - |

| Phenyl H (meta to acetyl) | ~7.4 | - |

| Phenyl H (ortho to bromo) | ~8.1 | - |

| Acetyl CH₃ | ~2.6 | ~26 |

| Methylthio SCH₃ | ~2.5 | ~15 |

| Phenyl C (ipso-acetyl) | - | ~135 |

| Phenyl C (ipso-bromo) | - | ~118 |

| Phenyl C (ipso-methylthio) | - | ~145 |

| Phenyl C (other aromatic) | - | ~125-132 |

| Carbonyl C=O | - | ~196 |

| Note: These are estimated values. The actual chemical environment determines the precise shift. |

(A structure image would be placed here in a full article for clarity on atom positions)

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations would be invaluable for understanding its behavior in a solution, which is critical for predicting its reactivity, solubility, and interactions with other molecules.

Simulations of similar molecules, such as substituted acetophenones, have been used to investigate various properties, including the stability of different conformations and their interactions with solvent molecules. For this compound, an MD simulation would typically involve placing a model of the molecule in a virtual box filled with a chosen solvent, such as water or an organic solvent, and then calculating the forces between the atoms over time to simulate their movement.

Key parameters that would be investigated in such a simulation include:

Radial Distribution Functions (RDFs): These would describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the this compound molecule. For instance, the RDFs could reveal how water molecules arrange themselves around the polar carbonyl group versus the more nonpolar methylthio group.

Solvation Shell Analysis: This analysis would provide a more detailed picture of the solvent molecules that are in direct contact with the solute. The number of solvent molecules in the first solvation shell and their average orientation can significantly influence the molecule's properties.

A hypothetical study on this compound in an aqueous solution might yield data similar to that presented in the interactive table below, which illustrates the kind of information that can be extracted from MD simulations.

| Analyzed Feature | Predicted Observation | Implication |

| Solvation around Carbonyl Oxygen | A well-defined first solvation shell with an average of 3-4 water molecules. | Strong hydrogen bonding interactions, enhancing solubility. |

| Solvation around Bromine Atom | A less structured solvation shell compared to the carbonyl group. | Weaker interactions with water due to the less polar nature of the C-Br bond. |

| Solvation around Methylthio Group | Disruption of the local water structure, indicating hydrophobic character. | The methylthio group is likely to influence the molecule's partitioning between polar and nonpolar environments. |

| Dihedral Angle of Acetyl Group | Fluctuations around a planar conformation with the benzene (B151609) ring. | The degree of planarity affects the electronic conjugation and, consequently, the spectroscopic properties. |

These simulations provide a dynamic picture of the molecule in its environment, offering insights that are not accessible through static computational models.

Quantum Chemical Topology Analysis

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the topology of scalar fields derived from quantum mechanics, most notably the electron density. One of the most prominent methods within QCT is the Quantum Theory of Atoms in Molecules (QTAIM). A QTAIM analysis of this compound would provide a detailed and quantitative description of the chemical bonding and non-covalent interactions within the molecule.

This analysis is performed on the calculated electron density of the molecule, typically obtained from high-level quantum mechanical calculations. The topology of the electron density is characterized by its critical points, where the gradient of the density is zero. Of particular interest are the bond critical points (BCPs), which are found between two bonded atoms. The properties of the electron density at these points provide quantitative measures of the nature of the chemical bonds.

For this compound, a QTAIM analysis would focus on several key aspects:

Analysis of Covalent Bonds: The properties at the BCPs for the C-Br, C-S, C-C, and C=O bonds would be calculated. These properties include the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H). The values of these parameters can be used to classify the bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions.

Intramolecular Interactions: The analysis could also reveal the presence of weaker intramolecular interactions, such as hydrogen bonds or steric contacts. For example, a BCP could be found between the bromine atom and a hydrogen atom of the adjacent acetyl group, indicating a weak stabilizing interaction.

Atomic Charges and Multipole Moments: QTAIM provides a rigorous method for partitioning the electron density among the atoms in a molecule, leading to the calculation of atomic charges and higher-order multipole moments. These values are crucial for understanding the electrostatic potential of the molecule and its interactions with other molecules.

The following interactive data table presents hypothetical QTAIM data for some of the key bonds in this compound, illustrating the type of quantitative information this analysis provides.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

| C=O (Carbonyl) | ~0.45 | Negative | A strong, polar covalent bond with significant shared-shell character. |

| C-Br | ~0.15 | Slightly positive | A polar covalent bond with some degree of closed-shell character, indicative of its polar nature. |

| C-S (Aromatic-Sulfur) | ~0.20 | Slightly negative | A covalent bond with significant shared-shell character. |

| S-C (Sulfur-Methyl) | ~0.18 | Slightly negative | A typical single covalent bond. |

By providing a detailed and quantitative picture of the electron distribution, QTAIM analysis offers fundamental insights into the stability, reactivity, and electronic structure of this compound.

Chemical Transformations and Derivatization Pathways of 1 3 Bromo 4 Methylthio Phenyl Ethanone

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl systems, conjugated enynes, and styrenyl compounds from aryl halides like 1-(3-bromo-4-(methylthio)phenyl)ethanone.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edulibretexts.org This method is widely used for the formation of carbon-carbon bonds. wikipedia.orgorganic-synthesis.com The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below, leading to the formation of a biaryl product.

Reaction Scheme:

This compound + R-B(OH)₂ → 1-(3-R-4-(methylthio)phenyl)ethanone

| Catalyst / Ligand | Base | Solvent | Temperature |

| Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 °C |

| PdCl₂(dppf) | K₃PO₄, t-BuOK | THF, DME | Room Temp. to 100 °C |

| Pd(OAc)₂ / SPhos | CsF, K₂CO₃ | Toluene/H₂O | 80-110 °C |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. libretexts.org

Reaction Scheme:

This compound + R-C≡CH → 1-(3-(R-C≡C)-4-(methylthio)phenyl)ethanone

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N, i-Pr₂NH | THF, DMF | Room Temp. to 80 °C |

| Pd(PPh₃)₄ | CuI | Piperidine, Et₃N | Toluene | Room Temp. to 100 °C |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.comnih.gov This reaction is a valuable method for the synthesis of styrenic compounds. wikipedia.org

Reaction Scheme:

This compound + R-CH=CH₂ → 1-(3-(R-CH=CH)-4-(methylthio)phenyl)ethanone

| Catalyst / Ligand | Base | Solvent | Temperature |

| Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 °C |

| PdCl₂(PPh₃)₂ | NaOAc | DMA | 100-150 °C |

While aryl halides are generally unreactive towards nucleophilic attack, the presence of electron-withdrawing groups ortho or para to the halogen can facilitate nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.comlibretexts.org In this compound, the acetyl group, being a moderately electron-withdrawing group, is situated meta to the bromine atom. However, the combined electronic effects of the acetyl and methylthio groups can influence the reactivity of the aromatic ring. For a classical SNAr reaction to proceed efficiently, a strong electron-withdrawing group is typically required at the ortho or para position. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Reaction Scheme:

This compound + Nu⁻ → 1-(3-Nu-4-(methylthio)phenyl)ethanone + Br⁻

| Nucleophile (Nu⁻) | Reagent | Solvent | Conditions |

| RO⁻ | RONa | ROH | High Temperature |

| R₂N⁻ | R₂NLi | THF | High Temperature |

| RS⁻ | RSNa | DMF, DMSO | High Temperature |

Transformations of the Ketone Carbonyl Group

The ketone functionality of this compound is a site for a wide range of chemical modifications, including reductions, formations of imine derivatives, and carbon-carbon bond-forming reactions to create alkenes.

The carbonyl group can be selectively reduced to a secondary alcohol or completely reduced to a methylene group.

Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(3-bromo-4-(methylthio)phenyl)ethanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

This compound → 1-(3-bromo-4-(methylthio)phenyl)ethanol

| Reagent | Solvent | Conditions |

| NaBH₄ | Methanol (B129727), Ethanol | 0 °C to Room Temp. |

| LiAlH₄ | THF, Diethyl ether | 0 °C to Room Temp. (followed by aqueous workup) |

Reduction to Alkane: For the complete reduction of the carbonyl group to a methylene group, harsher reaction conditions are typically required. The Wolff-Kishner and Clemmensen reductions are classical methods for this transformation. youtube.commasterorganicchemistry.comorganic-chemistry.orgyoutube.comyoutube.com

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. masterorganicchemistry.comorganic-chemistry.org

Clemmensen Reduction: This reaction employs amalgamated zinc in the presence of a strong acid. youtube.comyoutube.com

Reaction Scheme:

This compound → 1-bromo-2-ethyl-4-(methylthio)benzene

| Reaction Name | Reagents | Conditions |

| Wolff-Kishner | H₂NNH₂, KOH | High-boiling solvent (e.g., ethylene glycol), High Temp. |

| Clemmensen | Zn(Hg), HCl | Reflux |

The ketone carbonyl group readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. researchgate.netorgsyn.orgresearchgate.netrsyn.org

Oxime Formation: Reaction with hydroxylamine (NH₂OH) in the presence of a weak acid or base catalyst yields the corresponding oxime.

Reaction Scheme:

This compound + NH₂OH → this compound oxime

Hydrazone Formation: Condensation with hydrazine (H₂NNH₂) or its derivatives (e.g., N,N-dimethylhydrazine) affords the corresponding hydrazone. orgsyn.orgresearchgate.net

Reaction Scheme:

This compound + H₂NNH₂ → this compound hydrazone

| Reagent | Product | Catalyst | Solvent |

| Hydroxylamine hydrochloride | Oxime | Sodium acetate (B1210297), Pyridine | Ethanol, Water |

| Hydrazine hydrate | Hydrazone | Acetic acid | Ethanol |

| N,N-Dimethylhydrazine | N,N-Dimethylhydrazone | Acetic acid | Ethanol |

The conversion of the ketone to an alkene can be achieved through the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction.

Wittig Reaction: This reaction involves the use of a phosphonium ylide (Wittig reagent) to convert the ketone into an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. wikipedia.org

Reaction Scheme:

This compound + Ph₃P=CHR → 1-bromo-2-(1-propen-2-yl)-4-(methylthio)benzene

| Ylide (Ph₃P=CHR) | Base for Ylide Generation | Solvent | Stereoselectivity |

| Unstabilized (R=alkyl) | n-BuLi, NaH, NaNH₂ | THF, Diethyl ether | Generally Z-selective |

| Stabilized (R=EWG) | NaOEt, K₂CO₃ | DMF, Ethanol | Generally E-selective |

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.comorganic-chemistry.org This method often provides better yields and easier purification than the traditional Wittig reaction, and it typically favors the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org

Reaction Scheme:

This compound + (EtO)₂P(O)CH₂R → Alkene + (EtO)₂PO₂⁻

| Phosphonate Ester | Base | Solvent | Stereoselectivity |

| Triethyl phosphonoacetate | NaH, NaOEt | THF, DME | Highly E-selective |

| (Diethoxyphosphoryl)acetonitrile | K₂CO₃, DBU | Acetonitrile | Highly E-selective |

Modifications of the Methylthio Group

Selective Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone derivatives. This transformation significantly increases the polarity and hydrogen bonding capability of the molecule. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. organic-chemistry.org

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H2O2), often in the presence of a catalyst like Sc(OTf)3, and hypervalent iodine reagents. organic-chemistry.org For further oxidation to the sulfone, stronger oxidizing agents or more forcing conditions are typically required. Reagents such as potassium permanganate (KMnO4) and Oxone® are effective for this purpose. organic-chemistry.orgccsenet.org The selective oxidation to either sulfoxides or sulfones can often be achieved by carefully controlling the stoichiometry of the oxidant. organic-chemistry.org For instance, the oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, a structurally related compound, to its sulfone derivative is accomplished using 30% hydrogen peroxide in the presence of methanesulfonic and acetic acid. google.com

The reaction proceeds by the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. A single oxidation event leads to the sulfoxide, while a second oxidation yields the sulfone.

Table 1: Common Reagents for Oxidation of Thioethers

| Product | Reagent | Typical Conditions |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H2O2) / Sc(OTf)3 | Catalytic, mild conditions |

| Sulfoxide | Ceric Ammonium Nitrate (CAN) / NaBrO3 | Heterogeneous, simplified work-up |

| Sulfoxide | Ion-supported Hypervalent Iodine | Room temperature, high selectivity |

| Sulfone | Potassium Permanganate (KMnO4) | Strong oxidant, may require careful control |

| Sulfone | Oxone® (Potassium peroxymonosulfate) | High temperature, excess reagent |

Desulfurization Reactions

Desulfurization involves the cleavage of the carbon-sulfur bonds, effectively removing the methylthio group and replacing it with hydrogen. The most common method for this transformation is the use of Raney nickel (Raney Ni). chem-station.comorganicreactions.org Raney nickel is a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy and is saturated with adsorbed hydrogen, which acts as the reductant. chem-station.commasterorganicchemistry.com

The reaction, known as reductive desulfurization, involves treating the sulfur-containing organic compound with an excess of active Raney nickel in a suitable solvent, such as ethanol, at temperatures up to the boiling point of the solvent. masterorganicchemistry.comias.ac.in This process breaks the C-S bond and forms a new C-H bond. organicreactions.org An alternative to pyrophoric Raney Ni is the use of nickel boride (Ni2B), which can effect the same transformation. chem-station.com

This reaction is particularly useful for removing the sulfur group without affecting other reducible functional groups like the ketone's carbonyl group, especially if the catalyst's activity is attenuated by the abstracted sulfur. ias.ac.in

Table 2: Methods for Desulfurization

| Reagent | Description | Key Features |

|---|---|---|

| Raney Nickel (Ni(H)) | A nickel-aluminum alloy treated with NaOH, containing adsorbed hydrogen. masterorganicchemistry.com | Widely used, effective for thioethers. chem-station.com Reactivity can vary with preparation. chem-station.com |

| Nickel Boride (Ni2B) | Formed from NiCl2 and NaBH4. | A safer alternative to Raney Nickel, avoiding pyrophoric nature. chem-station.com |

Synthesis of Heterocyclic Compounds Utilizing the Ethanone (B97240) Moiety

The ethanone group of this compound is a key functional group for the construction of various heterocyclic rings. The carbonyl and adjacent α-methyl groups provide two points of reactivity for condensation and cyclization reactions.

Condensation Reactions Leading to Five-Membered Heterocycles (e.g., Pyrazoles, Thiazoles, Thiadiazoles, Triazoles)

The ethanone moiety serves as a versatile precursor for a variety of five-membered heterocyclic systems through reactions with dinucleophilic reagents.

Pyrazoles: Pyrazoles are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. organic-chemistry.org this compound can be first converted into a 1,3-dicarbonyl intermediate, which then undergoes cyclization with hydrazine to yield a substituted pyrazole ring. organic-chemistry.org Alternatively, the ethanone can react with reagents like carbon disulfide and methyl iodide to form an intermediate that cyclizes with hydrazine hydrate to form the pyrazole. researchgate.net

Thiazoles: The Hantzsch thiazole synthesis is a classic method for forming thiazole rings. organic-chemistry.org This involves the reaction of an α-haloketone with a thioamide. organic-chemistry.org Accordingly, this compound can be first brominated at the α-carbon next to the carbonyl group. The resulting α-bromoethanone derivative is then reacted with a thioamide (e.g., thiourea) to furnish the 2-aminothiazole ring system. nih.gov

Thiadiazoles: 1,3,4-Thiadiazoles are frequently synthesized from thiosemicarbazide precursors. sbq.org.brbu.edu.eg The ethanone can be condensed with thiosemicarbazide to form a thiosemicarbazone. This intermediate can then undergo oxidative cyclization, often using reagents like ferric chloride (FeCl3), to yield a 2-amino-1,3,4-thiadiazole derivative.

Triazoles: The synthesis of 1,2,4-triazoles can also begin from a thiosemicarbazide intermediate. nih.govzsmu.edu.ua After forming the thiosemicarbazide from an appropriate acylhydrazine, cyclization can be induced under alkaline conditions (e.g., with NaOH) to form the 1,2,4-triazole-3-thiol ring. nih.govresearchgate.net

Table 3: Synthesis of Five-Membered Heterocycles

| Heterocycle | Key Reagents | General Method |

|---|---|---|

| Pyrazole | Hydrazine hydrate | Condensation with a 1,3-dicarbonyl intermediate derived from the ethanone. organic-chemistry.org |

| Thiazole | Thioamide/Thiourea | Hantzsch synthesis following α-bromination of the ethanone. organic-chemistry.org |

| 1,3,4-Thiadiazole | Thiosemicarbazide, Oxidizing agent (e.g., FeCl3) | Formation of thiosemicarbazone followed by oxidative cyclization. |

Cyclization Reactions to Form Six-Membered Rings (e.g., Thiadiazines, Pyrimidines)

The ethanone functionality can also be employed in the construction of six-membered heterocyclic systems.

Thiadiazines: Substituted 1,3,4-thiadiazines can be synthesized by condensing an α-haloketone with a suitable precursor. For example, 4-amino-5-mercapto-1,2,4-triazoles react with α-bromo ketones to form fused triazolo[3,4-b] chem-station.comorganicreactions.orgias.ac.inthiadiazine systems. researchgate.net This pathway would require the initial α-bromination of this compound.

Pyrimidines: Pyrimidine rings are typically formed through the condensation of a three-carbon component with a reagent containing a N-C-N unit, such as urea, thiourea, or guanidine. The ethanone can be converted into a suitable 1,3-dielectrophile, such as an α,β-unsaturated ketone (chalcone) via condensation with an aldehyde. The subsequent reaction of this chalcone with urea or a related compound leads to the formation of a dihydropyrimidine, which can be oxidized to the pyrimidine.

Table 4: Synthesis of Six-Membered Heterocycles

| Heterocycle | Key Reagents | General Method |

|---|---|---|

| 1,3,4-Thiadiazine | 4-Amino-5-mercapto-1,2,4-triazole | Condensation with an α-bromo derivative of the starting ethanone. researchgate.net |

Regioselective Aromatic Functionalization

Further functionalization of the aromatic ring of this compound is governed by the directing effects of the three existing substituents: the bromo group, the methylthio group, and the acetyl group. The interplay of their electronic and steric effects determines the position of subsequent electrophilic aromatic substitution.

Directing Effects of Substituents:

Acetyl group (-COCH3): This is a meta-directing and deactivating group due to its electron-withdrawing nature (both by induction and resonance).

Bromo group (-Br): This is an ortho, para-directing but deactivating group. It withdraws electron density through induction but donates through resonance.

Methylthio group (-SCH3): This is an ortho, para-directing and activating group. The sulfur atom donates electron density to the ring via resonance, which outweighs its inductive withdrawal.

Predicted Regioselectivity: The positions on the aromatic ring are C1 (acetyl), C3 (bromo), and C4 (methylthio). The available positions for substitution are C2, C5, and C6.

The powerful ortho, para-directing methylthio group at C4 strongly directs incoming electrophiles to positions C3 and C5. Since C3 is already occupied by the bromo group, the primary site activated by the methylthio group is C5 .

The bromo group at C3 directs to positions C2 and C5. This reinforces the direction towards C5 .

The acetyl group at C1 directs to positions C3 and C5. Again, this points towards substitution at C5 .

Considering the combined influence, all three substituents either direct or allow for substitution at the C5 position. The methylthio group is the strongest activating/directing group among the three, making the position ortho to it (C5) the most electronically enriched and sterically accessible site for electrophilic attack. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur with high regioselectivity at the C5 position.

Advanced Research Applications and Structure Function Studies

Precursor in Medicinal Chemistry Research for Diverse Bioactive Scaffolds

In medicinal chemistry, the quest for new therapeutic agents often begins with a "scaffold," a core molecular structure that can be systematically modified to optimize biological activity. 1-(3-Bromo-4-(methylthio)phenyl)ethanone serves as an important starting material for synthesizing diverse heterocyclic compounds and other molecular frameworks that exhibit potential pharmacological properties. The presence of the bromine atom is particularly advantageous, as it allows for the introduction of various substituents through cross-coupling reactions, a common strategy in drug discovery.

The core structure of this compound is a key component in the synthesis of a wide array of novel analogs. Chemists utilize this compound as a foundational element to build molecules with potential therapeutic applications. For instance, it is a precursor in the multi-step synthesis of complex heterocyclic systems. The ketone functional group can be readily transformed into other functionalities or used in condensation reactions to form larger, more intricate structures.

One common synthetic route involves the reaction of the ketone with various reagents to form chalcones, pyrimidines, or thiazine derivatives, which are known bioactive scaffolds. The methylthio group can also be modified, for example, through oxidation to sulfoxide (B87167) or sulfone, which can significantly alter the molecule's electronic properties and biological interactions. These modifications are crucial for developing compounds that can be tested for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For derivatives synthesized from this compound, SAR studies involve systematically altering parts of the molecule and assessing the impact on its efficacy. For example, the position and nature of substituents introduced at the site of the bromine atom can dramatically influence how the molecule interacts with a biological target.

Similarly, Structure-Property Relationship (SPR) studies investigate how molecular structure affects physical and chemical properties, such as solubility, stability, and lipophilicity. These properties are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. By modifying the scaffold derived from this compound, researchers can fine-tune these properties to develop more effective and drug-like molecules.

Table 1: Key Molecular Features for SAR and SPR Studies

| Feature | Potential Modification | Impact on Activity/Property |

|---|---|---|

| Bromo Group | Replacement via cross-coupling (e.g., with aryl, alkyl groups) | Alters binding affinity, selectivity, and metabolic stability. |

| Methylthio Group | Oxidation to sulfoxide/sulfone | Modifies electronic properties, hydrogen bonding capacity, and solubility. |

To gain deeper insight into how these molecules function at a molecular level, researchers employ computational modeling techniques. Molecular docking is a method used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. This helps to understand the specific interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to its biological effect.

More advanced methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can provide a more detailed and accurate picture of the binding mechanism. These computational studies are invaluable for rational drug design, allowing scientists to predict which modifications to the this compound scaffold are most likely to improve its therapeutic potential, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.

Development of Functional Materials

Beyond its applications in medicine, this compound is also explored as a building block for creating new functional materials with unique properties.

The aromatic and sulfur-containing nature of this compound makes it a candidate for the synthesis of organic materials with interesting optoelectronic properties. Thiophene and its derivatives, for example, are well-known for their use in organic electronics. By incorporating this bromo-methylthio-phenyl moiety into larger conjugated systems, it is possible to develop materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The bromine atom provides a convenient handle for polymerization or for linking the molecule to other components in a material's architecture.

In the broader context of polymer chemistry and material science, this compound can be used to synthesize specialty polymers. Its incorporation into a polymer backbone can impart specific properties, such as enhanced thermal stability, flame retardancy (due to the bromine atom), or specific optical characteristics. The versatility of its functional groups allows for its use in various polymerization techniques, leading to materials with tailored properties for advanced applications in electronics, coatings, and other high-performance areas.

Applications in Agrochemical Research

The chemical scaffold of this compound presents a valuable starting point for the development of new agrochemicals. Its substituted phenyl ring allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships essential for creating effective and selective pest or pathogen control agents. The presence of bromine, a methylthio group, and an ethanone (B97240) side chain provides multiple reactive sites for synthetic elaboration.

Design of Novel Pest or Pathogen Control Agents

This compound serves as a key building block in the synthesis of more complex molecules with potential pesticidal or fungicidal properties. Research in agrochemical design often focuses on creating derivatives of a core structure to enhance biological activity and selectivity. For instance, similar brominated acetophenone (B1666503) frameworks have been utilized to synthesize thiazole derivatives that exhibit fungicidal activity. ekb.eg The ethanone group is a versatile handle for introducing a wide range of chemical functionalities, which can interact with specific biological targets in pests and pathogens.

The design of novel agrochemicals from this compound involves a systematic approach of modifying its structure to optimize efficacy. The table below illustrates hypothetical structural modifications and their potential impact on biological activity, based on established principles of medicinal and agrochemical chemistry.

| Structural Modification | Rationale | Potential Effect on Bioactivity |

| Modification of the Ethanone Group | Introduction of heterocyclic rings (e.g., pyrazole, triazole) known for their fungicidal or insecticidal properties. | Could lead to compounds that inhibit specific enzymes in fungi or interfere with the nervous system of insects. |

| Substitution of the Bromo Group | Replacement with other functional groups (e.g., cyano, nitro) to alter electronic properties and binding affinities. | May enhance the molecule's ability to interact with target sites or improve its metabolic stability. |

| Oxidation of the Methylthio Group | Conversion to sulfoxide or sulfone to increase polarity and potential for hydrogen bonding. | Could alter the compound's solubility and transport properties within the target organism, potentially leading to enhanced efficacy. |

| Introduction of a Second Substituent on the Phenyl Ring | Adding groups like chloro or trifluoromethyl to increase lipophilicity and metabolic stability. | May improve the compound's ability to penetrate the outer layers of pests or pathogens and resist degradation. |

By exploring these and other synthetic pathways, researchers can generate a library of candidate compounds for screening. Structure-activity relationship studies of these new molecules would then provide insights into the key structural features required for potent and selective pest or pathogen control. nih.gov For example, the introduction of a trifluoromethyl group is a common strategy in the design of modern fungicides and insecticides to enhance bioactivity. mdpi.com

Environmental Fate and Transport Considerations (theoretical)

The potential environmental impact of a novel agrochemical is a critical aspect of its development. While specific experimental data for this compound is not available, its theoretical environmental fate can be inferred from its structure and the behavior of related chemical compounds. Organobromine compounds can be persistent in the environment and may accumulate in soil and organisms. nih.gov

The key factors influencing the environmental fate of this compound would be its persistence, mobility, and potential for degradation. The aromatic ring and the carbon-bromine bond suggest a degree of stability, which could lead to environmental persistence. princeton.eduresearchgate.netprinceton.edu However, various biotic and abiotic processes can contribute to its breakdown. The table below outlines the theoretical considerations for the environmental fate and transport of this compound.

| Environmental Process | Theoretical Consideration | Potential Outcome |

| Persistence in Soil | The aromatic structure and bromine substituent may confer resistance to rapid degradation. It could bind to organic matter in the soil. researchgate.net | Moderate to high persistence in soil, with potential for gradual breakdown over time. |

| Mobility and Leaching | The compound's moderate polarity suggests it may have limited mobility in soil, reducing the risk of leaching into groundwater. | Low to moderate potential for leaching, depending on soil type and environmental conditions. |

| Photodegradation | The aromatic ring can absorb UV radiation, potentially leading to the cleavage of the carbon-bromine bond or other structural changes. | Susceptible to photodegradation on soil surfaces and in aquatic environments exposed to sunlight. |

| Biodegradation | Soil microorganisms may be capable of degrading the compound through various metabolic pathways. Bacteria are known to degrade aromatic hydrocarbons and ketones. researchgate.netnih.govunesp.brplos.org The methylthio group could also be a site for microbial metabolism. | Potential for microbial degradation, although the rate may be slow due to the presence of the bromine atom. |

| Bioaccumulation | The lipophilic nature of the compound suggests a potential for bioaccumulation in organisms, where it could be stored in fatty tissues. nih.govresearchgate.net | Possible bioaccumulation in the food chain, which would require further investigation in a formal risk assessment. |

These theoretical considerations highlight the need for empirical studies to accurately determine the environmental behavior of this compound and any derived agrochemicals. Understanding its persistence, mobility, and degradation pathways is essential for ensuring its safe and sustainable use in agriculture.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Bromo-4-(methylthio)phenyl)ethanone, and what experimental conditions are critical for success?

The synthesis typically involves Friedel-Crafts acylation or halogenation of precursor aromatic rings. For example:

- Friedel-Crafts acylation : Reacting 3-bromo-4-(methylthio)benzaldehyde with acetyl chloride in the presence of AlCl₃ (Lewis acid catalyst) under anhydrous conditions .

- Bromination : Introducing bromine to a methylthio-substituted acetophenone derivative using brominating agents like N-bromosuccinimide (NBS) or Br₂ in a controlled environment to avoid over-bromination .

Key considerations : Moisture-sensitive reagents require inert atmospheres (e.g., N₂), and reaction temperatures should be optimized (e.g., 0–5°C for bromination to control reactivity) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and detect impurities. For example, the methylthio group (-SMe) appears as a singlet near δ 2.5 ppm in ¹H NMR, while the acetyl group resonates at δ 2.6 ppm .

- X-ray crystallography : Resolve crystal structures to validate bond lengths and angles, particularly for bromine and sulfur interactions (e.g., C-Br bond ~1.9 Å) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C₉H₉BrOS requires m/z ≈ 260–262) .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to acute toxicity (oral LD₅₀ data suggests Category 4 hazards) .

- Ventilation : Work in a fume hood to avoid inhalation of brominated aromatic vapors .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation or moisture absorption .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the methylthio group post-bromination?

- Regioselectivity control : Use directing groups (e.g., acetyl) to guide bromination to the meta position before introducing methylthio via nucleophilic substitution (e.g., NaSMe in DMF at 80°C) .

- Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve acylation efficiency while minimizing side reactions like ring sulfonation .

- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution rates compared to non-polar solvents .

Q. How should contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

- Deuterated solvents : Ensure complete deuteration of solvents (e.g., CDCl₃) to avoid residual proton signals masking key peaks .

- Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the methylthio group) by acquiring spectra at 25°C and −40°C .

- 2D NMR techniques : Use HSQC or COSY to correlate ambiguous peaks with neighboring protons or carbons .

Q. What strategies are effective for studying this compound’s potential in medicinal chemistry?

- Structure-activity relationship (SAR) : Modify the methylthio or bromo groups to assess impacts on bioactivity. For example, replace -SMe with -SO₂Me to evaluate solubility changes .

- Enzyme inhibition assays : Test against targets like tyrosine kinases or cytochrome P450 using fluorogenic substrates, referencing similar brominated acetophenones with IC₅₀ values in µM ranges .

- Metabolic stability : Use microsomal incubation (e.g., liver microsomes + NADPH) to measure half-life degradation, comparing it to analogs with logP values <3 for improved pharmacokinetics .

Data Contradiction Analysis

Q. How can researchers address discrepancies in melting points reported across studies?

- Purification methods : Recrystallize the compound from ethanol/water (1:1) to remove impurities, as residual solvents or byproducts (e.g., unreacted bromine) can depress melting points .

- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect multiple crystalline forms, which may explain variations (e.g., metastable vs. stable phases) .

Q. What causes variability in catalytic efficiency during Friedel-Crafts acylation?

- Moisture contamination : Trace water deactivates AlCl₃; pre-dry solvents (e.g., molecular sieves in CH₂Cl₂) and use Schlenk-line techniques .

- Substrate electronic effects : Electron-donating groups (e.g., -SMe) enhance ring reactivity, but steric hindrance from bromine may slow acylation. Computational modeling (DFT) can predict activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products